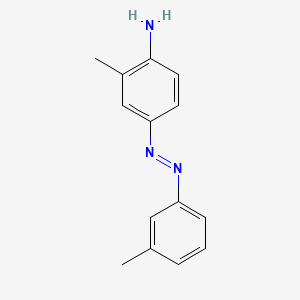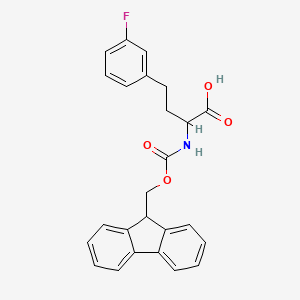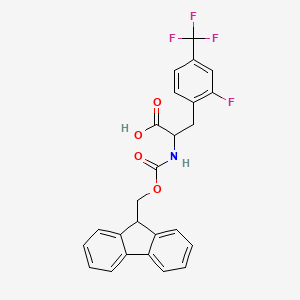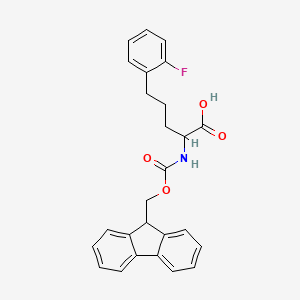![molecular formula C20H23BCl2N2O9 B12307197 4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid](/img/structure/B12307197.png)
4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nattokinase is a potent enzyme derived from the traditional Japanese dish called natto, which is made from fermented soybeans. This enzyme is known for its ability to dissolve blood clots and improve blood circulation. Nattokinase is a serine protease, specifically a fibrinolytic enzyme, which means it helps break down fibrin, a protein involved in clot formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nattokinase is primarily produced through microbial fermentation. The bacterium Bacillus subtilis var. natto is added to boiled soybeans, initiating the fermentation process that results in the production of nattokinase . The enzyme can also be produced by recombinant means and in batch culture, rather than relying solely on extraction from natto .
Industrial Production Methods
Industrial production of nattokinase involves optimizing microbial fermentation strategies. This includes the selection of high-yield strains, genetic engineering, and fermentation process optimization. The enzyme is then extracted and purified using various biotechnological approaches . Techniques such as encapsulation and immobilization are employed to enhance the stability and protection of nattokinase, ensuring its sustainability across a wide array of applications .
Chemical Reactions Analysis
Types of Reactions
Nattokinase undergoes several types of chemical reactions, primarily involving its fibrinolytic activity. It directly dissolves cross-linked fibrin, a protein that forms blood clots . Additionally, it increases the release of tissue plasminogen activator from cells, which also breaks down fibrin .
Common Reagents and Conditions
The enzyme’s activity is influenced by various reagents and conditions. For instance, phenylmethylsulfonyl fluoride is used to inhibit nattokinase, indicating its membership in the serine protease family of enzymes . The enzyme’s fibrinolytic activity is assessed using techniques like the clot lysis time method, fibrin plate method, and fibrin degradation method .
Major Products Formed
The primary product formed from the reactions involving nattokinase is the degradation of fibrin into smaller fragments, which helps in dissolving blood clots and improving blood circulation .
Scientific Research Applications
Nattokinase has a wide range of scientific research applications across various fields:
Chemistry: It is used in the study of enzyme kinetics and protein engineering.
Biology: Nattokinase is employed in research related to microbial fermentation and genetic engineering.
Medicine: The enzyme is extensively studied for its potential in treating cardiovascular diseases, Alzheimer’s disease, and retinal diseases It is also used as a dietary supplement for its thrombolytic activity.
Industry: Nattokinase is utilized in the production of functional foods and nutraceuticals.
Mechanism of Action
Nattokinase works by breaking down fibrin, a protein that forms blood clots. When blood clots occur, they can restrict blood flow and potentially lead to serious health conditions, such as deep vein thrombosis, stroke, or heart attack . The enzyme exhibits a strong fibrinolytic activity by inactivating plasminogen activator inhibitor 1 . It also enhances natural fibrinolysis by cleaving and deactivating plasminogen activator inhibitor 1 .
Comparison with Similar Compounds
Nattokinase is often compared with other fibrinolytic enzymes such as urokinase, tissue plasminogen activator, and streptokinase. Unlike these enzymes, nattokinase has the advantage of being stable in the gastrointestinal tract, making it suitable for oral thrombolytic therapy . Additionally, nattokinase shows no side effects, lower cost, and longer half-life compared to other fibrinolytic enzymes .
List of Similar Compounds
- Urokinase
- Tissue plasminogen activator
- Streptokinase
Nattokinase stands out due to its unique origin from natto and its stability in the gastrointestinal tract, making it a valuable enzyme for both therapeutic and industrial applications .
Properties
Molecular Formula |
C20H23BCl2N2O9 |
|---|---|
Molecular Weight |
517.1 g/mol |
IUPAC Name |
4-(carboxymethyl)-2-[1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid |
InChI |
InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-17(29)8-20(34-21,19(31)32)7-16(27)28)25-15(26)9-24-18(30)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,30)(H,25,26)(H,27,28)(H,31,32) |
InChI Key |
YTXSYWAKVMZICI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate](/img/structure/B12307126.png)

![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate](/img/structure/B12307131.png)
![3-[4-(Methoxycarbonyl)oxolan-2-yl]propanoic acid](/img/structure/B12307141.png)



![[2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B12307168.png)
![7-Oxatricyclo[6.4.0.0,2,5]dodeca-1(12),8,10-trien-4-one](/img/structure/B12307169.png)




